molecular formula C17H18ClNOS B5861687 2-[(2-chlorophenyl)methylsulfanyl]-N-(2-ethylphenyl)acetamide

2-[(2-chlorophenyl)methylsulfanyl]-N-(2-ethylphenyl)acetamide

Cat. No.: B5861687
M. Wt: 319.8 g/mol
InChI Key: QZSWKEONTWXWAB-UHFFFAOYSA-N
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Description

2-[(2-chlorophenyl)methylsulfanyl]-N-(2-ethylphenyl)acetamide is an organic compound with a complex structure that includes a chlorophenyl group, a methylsulfanyl group, and an ethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-chlorophenyl)methylsulfanyl]-N-(2-ethylphenyl)acetamide typically involves the reaction of 2-chlorobenzyl chloride with 2-ethylphenylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group attacks the electrophilic carbon of the chlorobenzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

2-[(2-chlorophenyl)methylsulfanyl]-N-(2-ethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield different products depending on the reaction conditions.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Various reduced derivatives.

    Substitution: A wide range of substituted products depending on the nucleophile used.

Scientific Research Applications

2-[(2-chlorophenyl)methylsulfanyl]-N-(2-ethylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of 2-[(2-chlorophenyl)methylsulfanyl]-N-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-chlorophenyl)methylsulfanyl]-N-(2-ethylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for a variety of chemical modifications, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-N-(2-ethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNOS/c1-2-13-7-4-6-10-16(13)19-17(20)12-21-11-14-8-3-5-9-15(14)18/h3-10H,2,11-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZSWKEONTWXWAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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